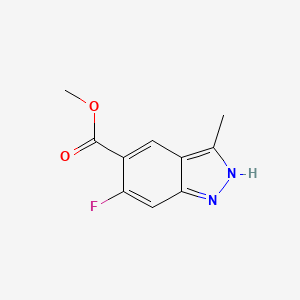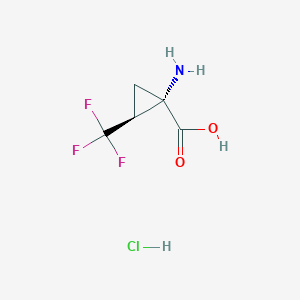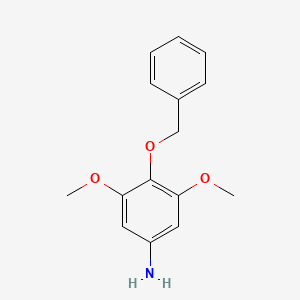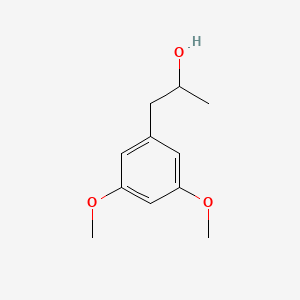
2-Cyano-3-(5-methyl-2-thienyl)propionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(5-methyl-2-thienyl)propionic Acid is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol. It is a useful research chemical, often utilized in various scientific studies and applications. The compound features a cyano group (–C≡N) and a thienyl group (a sulfur-containing five-membered ring), which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-methyl-2-thienyl)propionic Acid typically involves the condensation of a cyanoacetic acid derivative with a thienyl-containing aldehyde or ketone. One common method is the Knoevenagel condensation, where the cyanoacetic acid derivative reacts with the aldehyde or ketone in the presence of a base such as piperidine or pyridine . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(5-methyl-2-thienyl)propionic Acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
2-Cyano-3-(5-methyl-2-thienyl)propionic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Cyano-3-(5-methyl-2-thienyl)propionic Acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the thienyl group can participate in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Cyano-3-(5-methyl-2-thienyl)propionic Acid is unique due to the presence of both a cyano group and a thienyl group. This combination imparts distinct chemical properties, making it a versatile building block in organic synthesis and a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-cyano-3-(5-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C9H9NO2S/c1-6-2-3-8(13-6)4-7(5-10)9(11)12/h2-3,7H,4H2,1H3,(H,11,12) |
InChI Key |
MXVQFZBJRRYIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CC(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B12285612.png)
![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)
![(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12285622.png)
![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)


![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)







